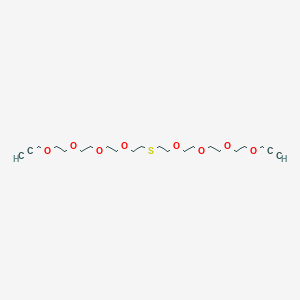

Propargyl-PEG4-S-PEG4-Propargyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Propargyl-PEG4-S-PEG4-Propargyl is a polyethylene glycol (PEG) derivative containing two propargyl groups. This compound is known for its ability to react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as "click chemistry" . The hydrophilic PEG spacer enhances its solubility in aqueous media, making it a versatile tool in various scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG4-S-PEG4-Propargyl typically involves the modification of commercially available PEG derivatives. One common method starts with PEG that has an α-hydroxyl group and an ω-carboxyl group. The carboxyl group is first modified into a propargyl group. Subsequently, the hydroxyl group is modified with succinic anhydride, cysteamide, or tert-butyl carbazate to introduce various functional groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-efficiency reactors and purification systems is crucial to meet the quality standards required for biomedical applications .

Analyse Des Réactions Chimiques

Types of Reactions

Propargyl-PEG4-S-PEG4-Propargyl primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages, which are highly valuable in bioconjugation and material science .

Common Reagents and Conditions

The key reagents for the CuAAC reaction include copper(I) catalysts, such as copper(I) bromide (CuBr) or copper(I) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. The reaction is typically carried out in aqueous or mixed solvent systems at room temperature .

Major Products

The major products of the CuAAC reaction involving this compound are triazole-linked compounds. These products are stable and can be used in various applications, including drug delivery systems and biomolecular labeling .

Applications De Recherche Scientifique

Drug Delivery Systems

Propargyl-PEG4-S-PEG4-Propargyl is extensively used in the development of advanced drug delivery systems. Its ability to form stable conjugates through copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the precise attachment of therapeutic agents to targeting ligands. This specificity enhances the efficacy of drugs while minimizing side effects on healthy tissues.

Case Study:

A study demonstrated that conjugating anticancer drugs to this compound improved their solubility and bioavailability, leading to enhanced therapeutic outcomes in preclinical models of cancer .

Bioconjugation Techniques

The compound serves as a powerful linker in bioconjugation protocols, enabling the attachment of proteins, peptides, or nucleic acids to various substrates. This application is crucial for the development of targeted therapies and diagnostics.

Data Table: Bioconjugation Efficiency

| Biomolecule Type | Conjugation Method | Yield (%) |

|---|---|---|

| Antibodies | CuAAC | 85 |

| Peptides | CuAAC | 90 |

| Nucleic Acids | CuAAC | 80 |

PROTAC Development

This compound is instrumental in synthesizing Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins via the ubiquitin-proteasome system. This innovative approach holds promise for treating diseases where conventional therapies fall short.

Case Study:

Research highlighted the successful use of this compound as a linker in PROTACs targeting specific oncogenes, leading to significant tumor regression in xenograft models .

Advantages Over Other Compounds

Compared to other PEG derivatives, this compound offers several advantages:

- Enhanced Solubility: The PEG backbone increases solubility in aqueous environments.

- Multiple Reactive Sites: Dual propargyl groups allow for diverse functionalization options.

- Biocompatibility: The PEG component ensures compatibility with biological systems, reducing immunogenicity.

Mécanisme D'action

The primary mechanism of action for Propargyl-PEG4-S-PEG4-Propargyl involves its participation in click chemistry reactions. The propargyl groups react with azide groups to form triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and material synthesis . The PEG spacer enhances solubility and biocompatibility, facilitating its use in various biomedical applications .

Comparaison Avec Des Composés Similaires

Propargyl-PEG4-S-PEG4-Propargyl is unique due to its dual propargyl groups and PEG spacer. Similar compounds include:

Propargyl-PEG4-S-PEG4-Acid: Contains a terminal carboxylic acid group instead of a second propargyl group.

Propargyl-PEG4-S-PEG4-Amine: Features a terminal amine group, offering alternative reactivity for bioconjugation.

Compared to these compounds, this compound offers greater versatility in click chemistry applications due to its dual propargyl groups .

Activité Biologique

Propargyl-PEG4-S-PEG4-Propargyl is a specialized compound utilized primarily in bioconjugation and drug delivery systems. It plays a significant role in the development of targeted therapies, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other advanced therapeutic agents. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

Chemical Structure:

- Molecular Formula: C22H40O12S

- Molecular Weight: 528.61 g/mol

- Functional Groups: Propargyl and PEG (Polyethylene Glycol)

The compound features a propargyl group that allows for click chemistry reactions, facilitating the formation of stable linkages with biomolecules such as proteins and peptides.

This compound acts as a linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins through the ubiquitin-proteasome system. This mechanism involves:

- Binding to E3 Ligases: The compound connects a ligand that binds to an E3 ubiquitin ligase with a ligand that targets the protein of interest.

- Target Protein Degradation: Once the PROTAC binds both the E3 ligase and the target protein, it facilitates ubiquitination and subsequent degradation of the target protein by the proteasome.

1. Cancer Therapy

This compound has shown promising results in cancer research. Its ability to create targeted therapies allows for:

- Enhanced Drug Delivery: The PEG component increases solubility and circulation time in biological systems, improving therapeutic efficacy.

- Selective Targeting: By utilizing PROTACs, it enables selective degradation of oncogenic proteins, thereby reducing side effects associated with traditional chemotherapy .

2. Antibody-Drug Conjugates (ADCs)

The compound is also utilized in the development of ADCs, where it helps link antibodies to cytotoxic drugs. This targeted approach enhances drug delivery to tumor cells while minimizing exposure to healthy tissues .

Case Study: Synthesis and Characterization

A study focused on synthesizing propargyl-terminated PEG derivatives demonstrated high yields (96.2%) and confirmed the structural integrity through NMR spectroscopy. The presence of characteristic peaks indicated successful incorporation of propargyl groups into the PEG backbone, which is crucial for its biological activity .

| Property | Value |

|---|---|

| Yield | 96.2% |

| NMR Confirmation | δ 2.5 (–C≡C–H), δ 4.7 (–CH₂–C≡C–H) |

| Functional Group | Propargyl |

In Vitro Studies

In vitro studies have illustrated that compounds linked via this compound exhibit enhanced cellular uptake and retention in cancer cell lines compared to non-targeted controls. This was attributed to improved solubility and the ability to form stable conjugates with targeting ligands .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O8S/c1-3-5-23-7-9-25-11-13-27-15-17-29-19-21-31-22-20-30-18-16-28-14-12-26-10-8-24-6-4-2/h1-2H,5-22H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWYVRGWJPDTIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCSCCOCCOCCOCCOCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.